heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate

ionizable lipid mRNA delivery lipid nanoparticle

Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate, commercially designated BP Lipid 107 (Catalog No. BP-26365), is a synthetic ionizable amino lipid within the ethanolamine headgroup class.

Molecular Formula C42H83NO5
Molecular Weight 682.1 g/mol
Cat. No. B11931113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameheptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
Molecular FormulaC42H83NO5
Molecular Weight682.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCO
InChIInChI=1S/C42H83NO5/c1-4-7-10-13-17-24-31-40(32-25-18-14-11-8-5-2)48-42(46)34-27-20-16-22-29-36-43(37-38-44)35-28-21-15-19-26-33-41(45)47-39-30-23-12-9-6-3/h40,44H,4-39H2,1-3H3
InChIKeyJBKWLDMXZMWLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BP Lipid 107 (Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate): An Ionizable Amino Lipid for mRNA-LNP Formulation Research


Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate, commercially designated BP Lipid 107 (Catalog No. BP-26365), is a synthetic ionizable amino lipid within the ethanolamine headgroup class . It features dual ester linkages positioned at the C8 carbon relative to the central tertiary amine nitrogen, with a primary ester bearing a 7-carbon (heptyl) linear alkyl tail and a secondary ester introduced specifically to enhance protein expression upon intracellular delivery . The compound belongs to the SM-102 / Lipid 5 structural family—the same class that underpins Moderna's mRNA-1273 (Spikevax®) COVID-19 vaccine [1]. Its molecular formula is C42H83NO5 with a molecular weight of approximately 682.1 Da .

Why BP Lipid 107 Cannot Be Interchanged with SM-102 or Other In-Class Ionizable Lipids Without Performance Consequence


Although BP Lipid 107, SM-102 (Lipid 5; nonyl ester), ALC-0315, and MC3 (DLin-MC3-DMA) all belong to the ionizable amino lipid class used in LNP-mediated mRNA delivery, they exhibit critical structural divergences that preclude generic substitution. The defining difference between BP Lipid 107 and SM-102 lies in the primary ester tail length: a 7-carbon heptyl chain in BP Lipid 107 versus a 9-carbon nonyl chain in SM-102 . This seemingly modest two-carbon difference has been shown in analogous lipid series to alter endosomal escape efficiency, protein expression magnitude, and tissue clearance kinetics [1]. Furthermore, literature on this lipid family indicates that tail length influences the preferential route of administration—with certain variants optimized for intravenous hepatic delivery and others for intramuscular vaccination—meaning that formulation context directly dictates which lipid variant is appropriate .

BP Lipid 107 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decision-Making


Structural Differentiation: BP Lipid 107 (Heptyl C7 Ester) vs. SM-102 / Lipid 5 (Nonyl C9 Ester) – Primary Ester Tail Length

BP Lipid 107 contains a primary ester with a 7-carbon (heptyl) linear alkyl tail, whereas SM-102 (Lipid 5; CAS 2089251-33-0) possesses a 9-carbon (nonyl) tail at the equivalent position . This structural modification reduces the molecular weight from approximately 710.2 Da (C44H87NO5) for SM-102 to approximately 682.1 Da (C42H83NO5) for BP Lipid 107 . Both compounds share an identical branched secondary ester (heptadecan-9-yl) and ethanolamine headgroup, making the primary ester tail length the sole distinguishing structural variable between these two analogs .

ionizable lipid mRNA delivery lipid nanoparticle structure-activity relationship

Protein Expression Enhancement: Secondary Ester Design Feature of BP Lipid 107 vs. MC3 (DLin-MC3-DMA)

BP Lipid 107 incorporates a secondary ester linkage—located at the C8 position relative to the amine nitrogen—that is explicitly introduced to improve protein expression, a design feature also present in SM-102 but absent in the earlier-generation ionizable lipid MC3 (DLin-MC3-DMA; CAS 1224606-06-7) [1]. In the Sabnis et al. (2018) structure-activity campaign, replacement of the linoleic alkyl tail with a primary ester-containing lipid tail (as in Lipid 5 / SM-102) provided increased protein expression and optimal tissue clearance compared to earlier non-ester lipid designs [1]. BP Lipid 107 retains this ester-based design logic while employing a shorter heptyl tail, offering a distinct SAR data point for optimizing expression-to-clearance balance [2].

protein expression endosomal escape mRNA translation ionizable lipid design

Tissue Clearance and Pharmacokinetic Tuning: Shorter Heptyl Tail as a Potential Accelerated Clearance Variant

The Sabnis et al. (2018) lipid series established that hydrolysis of the primary ester represents the first metabolic step governing lipid clearance from tissues [1]. BP Lipid 107's heptyl ester chain—being two carbons shorter than the nonyl ester of SM-102—is expected to exhibit altered susceptibility to esterase-mediated hydrolysis based on well-established SAR in this series . The BroadPharm specification states that BP Lipid 107 can be used to prepare mRNA nanocarriers with 'good balance of delivery efficiency and pharmacokinetics as well as rapid lipid clearance profile' . Vendor-supplied information further distinguishes that while Lipid 5 (nonyl ester, SM-102) was optimized for intravenous delivery to the liver, the closely related heptyl variant may offer differentiated biodistribution characteristics suitable for distinct administration routes .

lipid clearance pharmacokinetics biodegradability tissue retention

Purity Specification and Research-Grade Suitability: BP Lipid 107 vs. SM-102 Procurement Considerations

BP Lipid 107 is supplied at ≥98% purity (as specified by vendor Certificate of Analysis) and is explicitly classified as reagent grade for research purposes, with GMP-grade inquiries available upon request . In comparison, SM-102 (CAS 2089251-47-6) is available from multiple vendors at comparable purity (≥95–98%) but benefits from extensive published characterization data due to its use in the clinically approved mRNA-1273 vaccine . BP Lipid 107 is stocked in quantities from 50 mg to 250 mg, with pricing at approximately €810 for 100 mg through European distributors, positioning it as a cost-accessible analog for SAR and formulation screening studies .

purity quality control research reagent GMP-grade availability

Optimal Research and Procurement Use Cases for BP Lipid 107 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Ionizable Lipid Tail Length for mRNA-LNP Optimization

BP Lipid 107 fills a specific gap in the ionizable lipid tail-length SAR matrix. With a 7-carbon heptyl primary ester, it sits between shorter variants (e.g., 5–6 carbon analogs) and the clinically validated 9-carbon nonyl ester of SM-102 . Formulation scientists conducting systematic tail-length optimization—such as those described by Mitchell and colleagues for C12-200 analogs—can use BP Lipid 107 to probe how the C7→C9 transition affects LNP particle size, encapsulation efficiency, pKa, endosomal escape, and in vivo protein expression [1]. This SAR data is directly relevant to the rational design of next-generation mRNA therapeutics where the optimal tail length may vary by cargo size and target tissue.

Rapid-Clearance LNP Formulation Development for Repeat-Dosing or Transient Protein Expression Regimens

Based on vendor specification that BP Lipid 107 enables a 'rapid lipid clearance profile' and the established metabolic pathway in which primary ester hydrolysis governs elimination rate, this compound is particularly suited for applications requiring minimal tissue residence time of the delivery vehicle [1]. Examples include: (a) repeat-dose mRNA therapeutic regimens where lipid accumulation between doses must be minimized; (b) vaccine booster strategies requiring transient antigen expression; and (c) CRISPR-Cas9 mRNA delivery where prolonged nuclease expression increases off-target editing risk. The heptyl ester's shorter chain length—relative to the nonyl ester in SM-102—provides a structural basis for exploring accelerated clearance while maintaining the dual-ester design's protein expression benefits [2].

Intramuscular vs. Intravenous Delivery Route Optimization Using SM-102 Analog Series

Vendor-supplied comparative data indicates that within this lipid family, specific tail lengths may confer preferential performance for different administration routes—Lipid 5 (nonyl ester) being better suited for intravenous hepatic delivery while SM-102 (also nonyl ester) was optimized for intramuscular vaccination . BP Lipid 107, as an SM-102 analog with a truncated heptyl tail, provides researchers with a tool to dissect whether the C7 modification shifts the route-of-administration performance profile, potentially enabling tailored LNP formulations for specific parenteral delivery contexts including subcutaneous, intradermal, or intramuscular immunization [1].

Benchmarking Novel Ionizable Lipids Against the SM-102 Scaffold with Differentiated Ester Architecture

For academic laboratories and biotech companies developing proprietary ionizable lipids, BP Lipid 107 serves as a high-purity, readily accessible comparator compound that anchors new designs to the extensively characterized SM-102 scaffold while introducing a measurable structural variable (C7 vs. C9 ester) . Head-to-head benchmarking studies can quantify whether a novel lipid outperforms the heptyl-ester baseline in specific metrics (e.g., luciferase expression in BALB/c mice, hEPO secretion in NHPs), generating publication-quality comparative data that strengthens both patent filings and investor presentations [1]. The compound's availability in research-grade quantities (50–250 mg) at accessible price points facilitates such comparative studies without requiring large upfront procurement commitments.

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